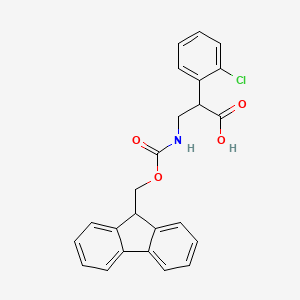
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-Cl, is a chemical compound widely used in scientific research applications. It is a derivative of the amino acid phenylalanine and is commonly used in peptide synthesis due to its ability to protect the N-terminal amino group. Fmoc-Cl is an important tool in the field of biochemistry and has numerous applications in drug discovery, protein engineering, and molecular biology.
作用机制
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid acts as a protecting group for the N-terminal amino group during peptide synthesis. It is added to the amino group of the first amino acid in the peptide sequence, protecting it from unwanted reactions during subsequent steps in the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the N-terminal amino group of the peptide.
生化和生理效应
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid does not have any direct biochemical or physiological effects as it is used primarily as a chemical tool in peptide synthesis. However, the peptides and proteins synthesized using 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid may have a wide range of biochemical and physiological effects depending on their sequence and structure.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is its ability to protect the N-terminal amino group during solid-phase peptide synthesis. This allows for the synthesis of longer and more complex peptides and proteins. 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also relatively easy to use and has a high yield of product.
One limitation of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is its cost, which can be higher than other protecting groups. Additionally, the removal of the Fmoc group using piperidine can be time-consuming and may require multiple steps.
未来方向
There are numerous future directions for the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in scientific research. One area of interest is the development of new protecting groups that are more efficient and cost-effective than 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. Additionally, there is potential for the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in the synthesis of new classes of peptides and proteins with novel biochemical and physiological properties. Finally, the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in combination with other chemical tools and techniques may lead to new insights into the structure and function of peptides and proteins.
合成方法
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be synthesized through the reaction of 2-chlorobenzoic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dichloromethane.
科学研究应用
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is widely used in the synthesis of peptides and proteins. It is commonly used as a protecting group for the N-terminal amino group during solid-phase peptide synthesis. 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
属性
IUPAC Name |
2-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-22-12-6-5-11-19(22)20(23(27)28)13-26-24(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTWOCCGXMOXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)
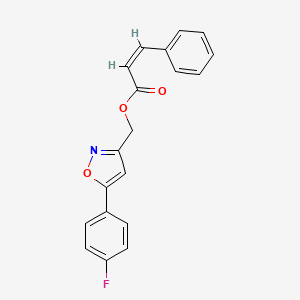
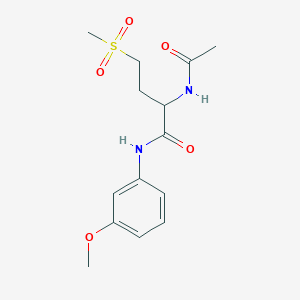

![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
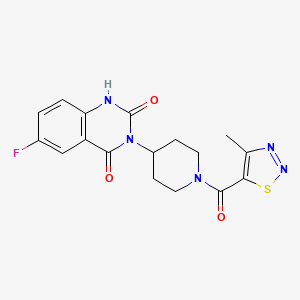
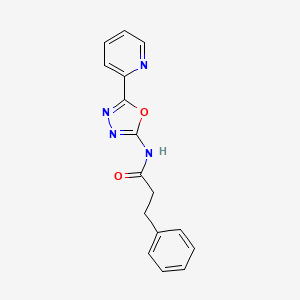
![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)
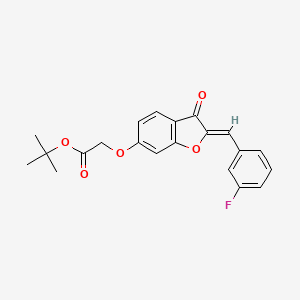
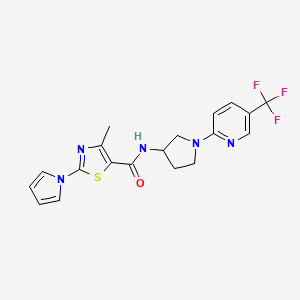
![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)